molecular formula C14H23NO2 B1437962 2-(3-Ethoxypropoxy)-3-phenylpropylamine CAS No. 883540-52-1

2-(3-Ethoxypropoxy)-3-phenylpropylamine

Cat. No.: B1437962
CAS No.: 883540-52-1
M. Wt: 237.34 g/mol
InChI Key: VSICIGKEHOHMAM-UHFFFAOYSA-N
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Description

2-(3-Ethoxypropoxy)-3-phenylpropylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxypropoxy group attached to a phenylpropylamine backbone

Scientific Research Applications

2-(3-Ethoxypropoxy)-3-phenylpropylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Future Directions

The future directions for research on “2-(3-Ethoxypropoxy)-3-phenylpropylamine” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, further studies could be conducted to determine its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxypropoxy)-3-phenylpropylamine typically involves the reaction of 3-phenylpropylamine with 3-ethoxypropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxypropoxy)-3-phenylpropylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxypropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxypropoxy)-3-phenylpropylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxypropoxy)-3-phenylpropylamine
  • 2-(3-Methoxypropoxy)phenylboronic acid
  • 2-(2-Methoxyethoxy)phenylboronic acid

Uniqueness

2-(3-Ethoxypropoxy)-3-phenylpropylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxypropoxy group provides unique reactivity and interaction potential compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(3-ethoxypropoxy)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-2-16-9-6-10-17-14(12-15)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSICIGKEHOHMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCOC(CC1=CC=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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